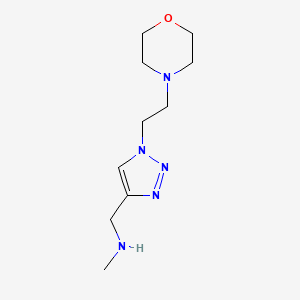

n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine

Description

Properties

Molecular Formula |

C10H19N5O |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-methyl-1-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanamine |

InChI |

InChI=1S/C10H19N5O/c1-11-8-10-9-15(13-12-10)3-2-14-4-6-16-7-5-14/h9,11H,2-8H2,1H3 |

InChI Key |

CIEIPQGRBCKSFN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CN(N=N1)CCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Alkyne Precursor Synthesis

The alkyne precursor often involves propargylation of N-methyl methanamine or related amines. For example, coupling propargylamine with appropriate electrophiles yields terminal alkynes suitable for CuAAC.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Propargylamine coupling | Propargylamine + electrophile (e.g., acid chloride) | Room temp, inert atmosphere | Moderate to high | Provides alkyne handle for cycloaddition |

Azide Precursor Synthesis

The azide bearing the morpholinoethyl group is prepared by nucleophilic substitution of a suitable halide (e.g., 2-(morpholino)ethyl bromide) with sodium azide.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Azide formation | 2-(morpholino)ethyl bromide + NaN3 | DMF or DMSO, 50-80°C, several hours | High | Azide formation crucial for CuAAC |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the pivotal step, forming the 1,2,3-triazole ring by cycloaddition of the prepared alkyne and azide. This reaction is characterized by:

- Use of Cu(I) catalyst, often generated in situ from CuSO4 and sodium ascorbate.

- Mild reaction conditions (room temperature to 60°C).

- High regioselectivity yielding 1,4-disubstituted 1,2,3-triazoles.

- Compatibility with various functional groups, including amines and morpholine rings.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | CuSO4 + sodium ascorbate or CuI | Efficient catalysis |

| Solvent | t-BuOH/H2O mixture or DMF | Good solubility of reagents |

| Temperature | 25-60°C | Optimal reaction rate |

| Time | 1-24 hours | Complete conversion |

The reaction yields the N-methyl-1-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanamine core structure with high purity after standard work-up and purification.

Post-Cycloaddition Modifications and Purification

Following the CuAAC step, purification is typically achieved by:

- Extraction with organic solvents (e.g., dichloromethane).

- Washing with brine and drying over anhydrous magnesium sulfate.

- Chromatographic purification (silica gel column chromatography or preparative HPLC).

- Crystallization if applicable.

Further modifications, such as salt formation (e.g., hydrochloride salt), may be performed to improve compound stability and solubility.

Representative Research Findings and Yields

While direct literature on the exact compound this compound is limited, analogous compounds have been synthesized with the following observations:

- CuAAC reactions involving morpholinoethyl azides and alkyne amines proceed with yields ranging from 70% to 95%.

- Alkylation of triazole rings using alkyl halides in the presence of bases like potassium carbonate in acetone provides efficient substitution with yields up to 99%.

- The use of sodium azide for azide formation from morpholinoethyl halides is robust and high yielding.

- Purification protocols involving aqueous work-up and silica gel chromatography yield analytically pure compounds suitable for biological testing.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Yield Range | Key Notes |

|---|---|---|---|---|---|

| 1 | Azide synthesis | 2-(morpholino)ethyl bromide + NaN3 | DMF, 50-80°C | 80-95% | Formation of morpholinoethyl azide |

| 2 | Alkyne synthesis | Propargylamine + electrophile | Room temp | 70-90% | Alkyne precursor with N-methyl methanamine |

| 3 | CuAAC cycloaddition | Alkyne + azide + Cu(I) catalyst | t-BuOH/H2O, 25-60°C | 70-95% | Formation of 1,2,3-triazole ring |

| 4 | Purification | Extraction, chromatography | Ambient | Variable | Isolation of pure target compound |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholinoethyl group undergoes nucleophilic substitution due to the electron-rich morpholine nitrogen. For example:

-

Alkylation/Dealkylation : The ethyl linker between morpholine and triazole can participate in SN2 reactions under basic conditions, enabling modifications to the morpholine substituent .

-

Quaternary Ammonium Formation : Reaction with alkyl halides (e.g., methyl iodide) converts the tertiary amine in the morpholine ring to a quaternary ammonium salt, enhancing solubility.

Oxidation and Reduction

-

Amine Oxidation : The methylated amine group (-CH2NHCH3) is oxidized by agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form nitroxides or imines, depending on conditions.

-

Triazole Ring Stability : The triazole ring resists common oxidizing agents but undergoes ring-opening under strong acidic or oxidative conditions (e.g., HNO3) .

Click Chemistry and Cycloaddition

The triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), can participate in further click reactions:

-

Functionalization : Propargyl groups introduced via N-alkylation react with azides to form bis-triazole derivatives, expanding structural complexity .

-

Post-Synthetic Modifications : The 1,2,3-triazole’s N-atoms engage in hydrogen bonding and π-stacking, enabling non-covalent interactions for supramolecular assembly .

Key Reagents and Conditions

Reactions are optimized for yield and selectivity using the following:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, K2CO3, DMF, 60–80°C | Morpholine-modified derivatives |

| Oxidation | H2O2 (30%), RT; KMnO4, acidic conditions | Amine oxides, imines |

| Reduction | LiAlH4, THF, reflux | Secondary amines (from imine reduction) |

| Click Chemistry | CuSO4·5H2O, sodium ascorbate, H2O/tert-BuOH | Bis-triazole conjugates |

Functionalization at the Triazole Ring

-

Electrophilic Aromatic Substitution : Halogenation (e.g., bromination) occurs at the 4-position of the triazole ring under mild conditions.

-

Metal Coordination : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu, Ru), forming complexes used in catalysis .

Amine Group Reactivity

-

Schiff Base Formation : Reaction with aldehydes/ketones produces imines, which are intermediates for further heterocyclic synthesis.

-

Acylation : Acetyl chloride or anhydrides acylate the primary amine, yielding amide derivatives.

Morpholine Modifications

-

Ring-Opening : Strong acids (e.g., HCl) cleave the morpholine ring, generating ethylene diamine derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling at the morpholine’s ethylene bridge introduces aryl/heteroaryl groups .

Comparative Reactivity with Analogues

| Compound | Triazole Substitution | Key Reactivity Differences |

|---|---|---|

| 2-(1H-triazol-4-yl)ethan-1-ol | -CH2OH | Higher solubility; prone to esterification |

| N-Methyl-1-(1H-triazol-4-yl)methanamine | -CH2NHCH3 | Enhanced amine reactivity; forms stable imines |

| Benzyltriazole derivatives | Aromatic substituents | Increased stability under oxidative conditions |

Scientific Research Applications

n-Methyl-1-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanamine exhibits significant biological activity as an inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, suggesting potential therapeutic applications in treating mood disorders like depression.

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

- Antidepressant Properties : As a monoamine oxidase inhibitor, it holds potential for treating depression and anxiety disorders.

- Anticancer Activity : Preliminary studies suggest that modifications in the triazole structure can enhance potency against specific cancer cell lines .

Case Studies

Research has indicated that modifications to the triazole structure can significantly impact biological activity. For instance:

- A study evaluated various triazole derivatives for their MAO inhibitory effects and found that certain structural modifications led to improved potency against both MAO-A and MAO-B isoforms .

These findings underscore the importance of structural specificity in developing effective therapeutic agents.

Mechanism of Action

The mechanism by which n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazol-4-yl Methanamine Derivatives

Physicochemical Properties

- LogP and Solubility: The morpholino group’s polarity likely reduces logP compared to lipophilic analogs like the phenethyl (logP ~2.5 estimated) or dibenzyl derivatives. This could improve aqueous solubility, critical for bioavailability.

- Molecular Weight : The target compound (C₁₀H₁₉N₅O) has a molecular weight of 237.3 g/mol, intermediate between simpler analogs (e.g., 154.2 g/mol for ) and bulkier derivatives (e.g., 451.2 g/mol for ).

Biological Activity

n-Methyl-1-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanamine is a complex organic compound notable for its biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is critical for its biological interactions. The morpholinoethyl substituent enhances its ability to form hydrogen bonds and engage in molecular recognition processes. Here are some key properties:

| Property | Details |

|---|---|

| Molecular Formula | C10H19N5O |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | N-methyl-1-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanamine |

| InChI Key | CIEIPQGRBCKSFN-UHFFFAOYSA-N |

This compound acts primarily as a monoamine oxidase inhibitor . MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, the compound can potentially increase the levels of these neurotransmitters in the brain, which may have implications for treating mood disorders such as depression.

Interaction Studies

In silico docking studies have demonstrated that this compound can form π-interactions and hydrogen bonds with key amino acid residues within the active sites of MAO-A and MAO-B. These interactions are crucial for its inhibitory effects and provide insights into its structure-activity relationship (SAR) .

Biological Activity

Research indicates that modifications in the triazole structure can enhance potency against both MAO-A and MAO-B isoforms. The following table summarizes related compounds with similar structural features and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-1,2,3-triazol-4-ylmethanamine | Triazole ring with methyl group | Potential MAO inhibitor |

| 2-Morpholinoethyltriazoles | Similar morpholino substitution | Anticancer activity |

| Benzyltriazoles | Benzyl group instead of morpholine | Antimicrobial properties |

Therapeutic Applications

The potential applications of this compound extend beyond mood disorders. Its unique combination of a morpholino group and a methylated triazole structure suggests potential in various therapeutic areas:

- Antidepressant Therapy: Due to its MAO inhibitory activity.

- Cancer Treatment: Similar compounds have shown anticancer properties.

- Neuroprotective Agents: Potential to modulate neurotransmitter levels may offer neuroprotection.

Case Studies

Recent studies have focused on the compound's effects on cellular mechanisms. For instance, a study involving derivatives of triazole compounds indicated that certain modifications could lead to significant antiproliferative activity against specific cancer cell lines . This highlights the importance of ongoing research into the structural optimization of this compound for enhanced biological activity.

Q & A

Q. What experimental controls are critical when studying this compound’s potential as a kinase inhibitor?

- Methodology :

- Include staurosporine (pan-kinase inhibitor) as a positive control.

- Perform ATP competition assays (increase ATP from 1 μM to 1 mM) to confirm competitive binding. Validate via Western blot (phosphorylation status of downstream targets) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.